4-methyl-2,3-dihydro-1H-inden-1-ol
CAS No.: 67864-03-3
Cat. No.: VC2446813
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67864-03-3 |
---|---|
Molecular Formula | C10H12O |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 4-methyl-2,3-dihydro-1H-inden-1-ol |
Standard InChI | InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3 |
Standard InChI Key | JTUTZTVFJIHGGX-UHFFFAOYSA-N |
SMILES | CC1=C2CCC(C2=CC=C1)O |
Canonical SMILES | CC1=C2CCC(C2=CC=C1)O |
Introduction
4-Methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O. It is a derivative of indene, characterized by the presence of a methyl group at the 4th position and a hydroxyl group at the 1st position of the indene ring. This compound is of interest in various fields of research, including organic synthesis and medicinal chemistry.
Synthesis and Applications
While specific synthesis methods for 4-methyl-2,3-dihydro-1H-inden-1-ol are not widely detailed in the available literature, compounds within the indene class are often synthesized through various organic reactions, such as Friedel-Crafts alkylation or reduction of indenones. The applications of this compound are primarily in research settings, where it may serve as a precursor or intermediate in the synthesis of more complex molecules.
Potential Uses
-
Medicinal Chemistry: Derivatives of indene compounds have shown potential in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities.
-
Organic Synthesis: The compound can be used as a building block in organic synthesis due to its reactive functional groups.
Stability and Handling
-
Storage Conditions: It is recommended to store this compound under cold conditions, such as dry ice, to maintain its stability.
-
Handling: As with many organic compounds, proper handling techniques should be employed to avoid exposure and ensure safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume